2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
Structural Classification Within Pyrrolopyrimidine Derivatives
Pyrrolopyrimidine derivatives constitute a diverse class of aromatic heteropolycyclic compounds that contain a pyrrolo[2,3-d]pyrimidine ring system. These compounds are characterized by having three ring nitrogen atoms positioned at the 1-, 5-, and 7-positions of the fused bicyclic framework. Within this classification system, this compound belongs to the direct parent category of pyrrolo[2,3-d]pyrimidines, which represents one of several possible pyrrolopyrimidine isomers distinguished by the specific arrangement of nitrogen atoms within the ring system.
The structural classification of this compound extends beyond its core heterocyclic framework to encompass its functional group substitution pattern. The presence of the carboxylic acid functionality places it within the subcategory of pyrrolopyrimidine carboxylic acids, a group known for enhanced solubility in polar solvents and increased potential for hydrogen bonding interactions. The chloro substituent classifies it among halogenated pyrrolopyrimidines, which typically exhibit enhanced reactivity toward nucleophilic substitution reactions and modified electronic properties compared to their non-halogenated counterparts.
| Structural Feature | Classification Category | Significance |
|---|---|---|
| Fused bicyclic system | Pyrrolopyrimidines | Aromatic stability and planarity |
| Nitrogen positioning | Pyrrolo[2,3-d]pyrimidines | Specific isomeric identity |
| Carboxylic acid group | Carboxylic acid derivatives | Enhanced polarity and hydrogen bonding |
| Chloro substituent | Halogenated heterocycles | Increased electrophilic reactivity |
| Methyl group | Alkyl-substituted aromatics | Electronic donation and steric effects |
Fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines are significant in organic chemistry due to their unique chemical properties and biological activities. The fusion of two or more heterocycles sharing common atoms creates complex ring structures that exhibit enhanced reactivity and introduces diverse functionalization possibilities, making them versatile building blocks in synthetic strategies. The presence of multiple heteroatoms in the fused rings enhances their reactivity profile and creates opportunities for various chemical transformations that are not readily accessible in simpler heterocyclic systems.
Pyrrolo[2,3-d]pyrimidine derivatives have garnered attention for their potential applications in treating various diseases, including cancer, due to their ability to interact with specific biological targets. The compound class is characterized by a fused bicyclic structure that integrates both pyrrole and pyrimidine moieties, which contribute to their pharmacological properties through specific molecular recognition events and binding interactions. The synthesis and characterization of these derivatives have been documented in several studies and patents, highlighting their importance in medicinal chemistry applications and their potential for further development as therapeutic agents.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry provides essential context for understanding the significance of compounds like this compound within the broader field of organic chemistry. The history of heterocyclic chemistry began in the 1800s, developing in step with the advancement of organic chemistry as a scientific discipline. This period marked the beginning of systematic investigations into cyclic compounds containing elements other than carbon, which would eventually lead to the discovery and synthesis of complex fused ring systems like pyrrolopyrimidines.
Several notable developments in the early history of heterocyclic chemistry laid the foundation for understanding compounds containing nitrogen-containing rings. In 1818, Brugnatelli successfully isolated alloxan from uric acid, marking one of the first documented isolations of a heterocyclic compound from biological sources. This discovery was followed by Dobereiner's production of furfural, a furan derivative, by treating starch with sulfuric acid in 1832. The year 1834 saw Runge obtain pyrrole, which he termed "fiery oil," through the dry distillation of bones, providing one of the earliest examples of pyrrole chemistry that would later prove fundamental to understanding pyrrolopyrimidine systems.
The systematic study of pyrimidines began in the late 19th century with significant contributions from several pioneering chemists. Although pyrimidine derivatives such as alloxan were known in the early 19th century, laboratory synthesis of pyrimidines was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic investigation of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today.
| Year | Development | Scientist | Significance |
|---|---|---|---|
| 1818 | Isolation of alloxan from uric acid | Brugnatelli | First heterocyclic compound isolation |
| 1832 | Production of furfural from starch | Dobereiner | Early furan chemistry |
| 1834 | Isolation of pyrrole from bone distillation | Runge | Foundation of pyrrole chemistry |
| 1879 | First pyrimidine synthesis (barbituric acid) | Grimaux | Beginning of synthetic pyrimidine chemistry |
| 1884 | Systematic pyrimidine derivative synthesis | Pinner | Establishment of synthetic methodologies |
| 1885 | Introduction of "pyrimidin" nomenclature | Pinner | Standardization of chemical terminology |
| 1900 | Preparation of parent pyrimidine compound | Gabriel and Colman | Access to the basic ring system |
The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This achievement provided access to the fundamental pyrimidine ring system and opened pathways for the synthesis of more complex derivatives, including the fused pyrrolopyrimidine systems that would emerge in later decades.
The 20th century witnessed remarkable developments in heterocyclic chemistry that directly influenced the development of pyrrolopyrimidine chemistry. The discovery of the biological significance of heterocyclic compounds became particularly evident in 1951 with the description of Chargaff's rules, which highlighted the crucial role of heterocyclic compounds, specifically purines and pyrimidines, in the genetic code. This discovery underscored the fundamental importance of nitrogen-containing heterocycles in biological systems and provided impetus for further research into synthetic analogs and derivatives.
The evolution of synthetic methodologies for accessing complex fused heterocyclic systems has been driven by the recognition that heterocyclic compounds constitute a significant portion of all known chemical compounds. Among the approximately 20 million chemical compounds identified by the end of the second millennium, more than two-thirds are fully or partially aromatic, and approximately half are heterocycles. This statistical reality reflects the fundamental importance of heterocyclic chemistry in both natural product chemistry and synthetic pharmaceutical development.
Properties
IUPAC Name |
2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-5(7(13)14)2-4-3-10-8(9)11-6(4)12/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUGZODVGSOSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 1638767-99-3) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its structure, which includes a pyrrolo[2,3-d]pyrimidine moiety, suggests possible interactions with various biological targets, including kinases and receptors involved in critical cellular processes.
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 211.61 g/mol
- Purity : ≥97%
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Recent studies have highlighted its efficacy against the colony-stimulating factor 1 receptor (CSF1R), which plays a pivotal role in macrophage differentiation and maintenance. The inhibition of CSF1R has been linked to therapeutic potential in various diseases, including cancer and inflammatory disorders .
Inhibition of CSF1R
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit subnanomolar enzymatic inhibition of CSF1R. The structure-activity relationship (SAR) studies reveal that modifications to the aryl groups significantly affect the inhibitory potency. For instance, certain derivatives demonstrated IC50 values below 5 nM against CSF1R while maintaining selectivity over other kinases such as EGFR (Epidermal Growth Factor Receptor) .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies suggest that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. Notably, compounds similar to this compound exhibited comparable IC50 values to standard anti-inflammatory drugs like celecoxib .
Table 1: Biological Activity Summary
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold. One derivative was found to significantly inhibit CSF1R with minimal effects on EGFR, highlighting its potential as a selective therapeutic agent. The study also included pharmacokinetic profiling which indicated favorable stability and bioavailability in vivo .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key differences in substituents and molecular properties among structurally related compounds:
Key Observations:
- Substituent Position: The chlorine position (2 vs. 4) significantly alters electronic properties. For example, 2-chloro derivatives are more reactive in nucleophilic substitutions due to proximity to the pyrrole nitrogen .
- Steric Effects: The 7-methyl group in the target compound reduces steric hindrance compared to bulkier groups like cyclopentyl (), enhancing solubility in polar solvents .
- Acidity: The carboxylic acid group at position 6 contributes to a predicted pKa of ~3.02, facilitating salt formation for improved bioavailability .
Target Compound
Oxidation of Aldehyde Precursors: For example, 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde could be oxidized using oxone or Dess-Martin periodinane to yield the carboxylic acid, similar to methods in (85% yield for cyclopentyl analog) .
Coupling Reactions: Pd-catalyzed coupling (e.g., with sulfonamides) may introduce functional groups at position 2, as seen in .
Comparable Compounds
- 2-Chloro-7-cyclopentyl Analog: Synthesized via oxidation of the aldehyde precursor (9) with oxone in DMF (85% yield) .
- 4-Chloro-7-methyl Analog: Likely synthesized via electrophilic chlorination at position 4, though specific yields are unreported .
- 2,4-Dichloro Analog: Prepared via sequential chlorination, with dichloro intermediates showing reduced yields due to steric clashes .
Structural Similarity and Computational Analysis
provides Tanimoto similarity scores:
- 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (similarity: 0.70) shares the core structure but lacks the carboxylic acid .
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (similarity: 0.85) highlights the impact of fused pyridine rings and bromine substitution on bioactivity .
Q & A
Q. What are the established synthetic routes for 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and what are critical reaction conditions?
The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach includes:
Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core via condensation of substituted pyrimidine intermediates with appropriate reagents.
Chlorination : Introduction of the chlorine atom at the 2-position using POCl₃ or other chlorinating agents under controlled temperatures (e.g., 80–100°C).
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates under acidic or basic conditions to yield the carboxylic acid group.
Critical parameters include temperature control during chlorination to avoid side reactions and purification via column chromatography or recrystallization .
Q. What analytical techniques are recommended for characterizing purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing between 2- and 4-chloro isomers).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- HPLC/UPLC : Reverse-phase methods with UV detection for purity assessment (>95% by area).
- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are synthesized .
Q. How can researchers address solubility challenges in biological assays?
The compound’s limited aqueous solubility (due to the hydrophobic pyrrolopyrimidine core) can be mitigated by:
- Solubilizing Agents : Use of DMSO (≤1% v/v) for stock solutions.
- Pro-drug Strategies : Esterification of the carboxylic acid group to improve cell permeability, followed by enzymatic hydrolysis in vivo.
- Nanoformulations : Liposomal encapsulation or micellar systems for in vivo studies .
Advanced Research Questions
Q. How can conflicting data on kinase inhibition activity be resolved?
Discrepancies in inhibitory potency (e.g., IC₅₀ values) may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Methodological solutions include:
Q. What computational tools are effective for predicting reactivity and optimizing synthetic pathways?
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction intermediates and transition states (e.g., chlorination steps).
- Reaction Path Search Software : Tools like the Molecular Operating Environment (MOE) or ICReDD’s computational workflows to identify energetically favorable pathways and reduce trial-and-error experimentation .
Q. How can reaction yields be improved during scale-up?
- Process Optimization : Use flow chemistry for exothermic steps (e.g., chlorination) to enhance heat dissipation.
- Catalysis : Transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to minimize byproducts.
- Design of Experiments (DoE) : Statistical screening of variables (temperature, stoichiometry) to identify critical factors .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR)?
- Analog Synthesis : Systematic substitution at the 7-methyl or 6-carboxylic acid positions to assess steric/electronic effects.
- Biological Profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity.
- Molecular Dynamics (MD) Simulations : Predict binding affinities and residence times in kinase active sites .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential release of HCl gas during chlorination.
- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
